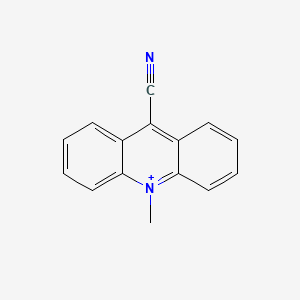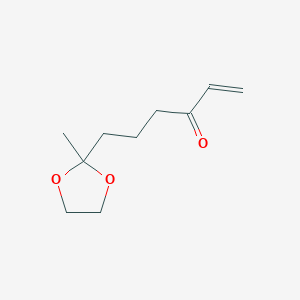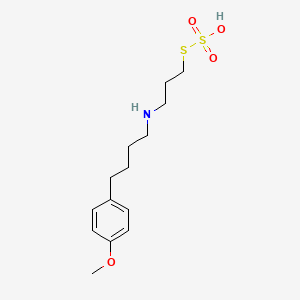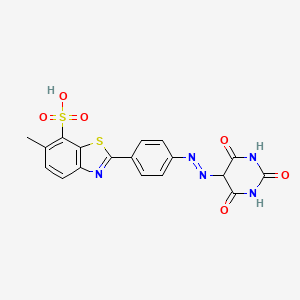
Urea, N-2-propenyl-N'-(2-propylpentyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-2-propenyl-N’-(2-propylpentyl)- is a specialized organic compound that falls under the category of substituted ureas This compound is characterized by the presence of both propenyl and propylpentyl groups attached to the nitrogen atoms of the urea molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-2-propenyl-N’-(2-propylpentyl)- typically involves the reaction of urea with appropriate alkylating agents. The process can be carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in the synthesis include propenyl halides and propylpentyl halides, which react with urea in the presence of a base to form the final compound.
Industrial Production Methods
On an industrial scale, the production of Urea, N-2-propenyl-N’-(2-propylpentyl)- may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistent quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-2-propenyl-N’-(2-propylpentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The propenyl and propylpentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Urea, N-2-propenyl-N’-(2-propylpentyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce propenyl and propylpentyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of Urea, N-2-propenyl-N’-(2-propylpentyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea, N,N’-di-2-propenyl-: Similar structure but with two propenyl groups.
Urea, 2-propenyl-: Contains a single propenyl group.
N-(cyanoacetyl)-N’-(2-methyl-2-propenyl)urea: Contains cyanoacetyl and methylpropenyl groups.
Eigenschaften
CAS-Nummer |
40755-37-1 |
|---|---|
Molekularformel |
C12H24N2O |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
1-prop-2-enyl-3-(2-propylpentyl)urea |
InChI |
InChI=1S/C12H24N2O/c1-4-7-11(8-5-2)10-14-12(15)13-9-6-3/h6,11H,3-5,7-10H2,1-2H3,(H2,13,14,15) |
InChI-Schlüssel |
AYVCBPLLPHTXLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)CNC(=O)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


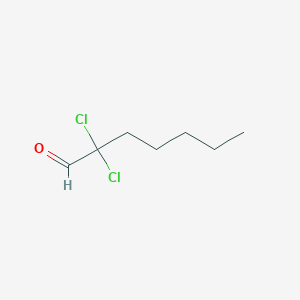
![s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14663509.png)
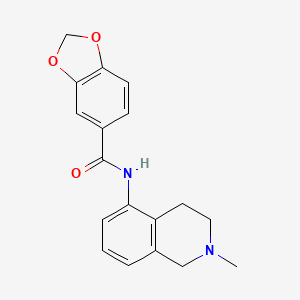
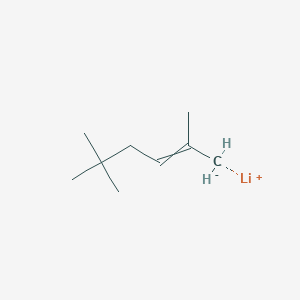
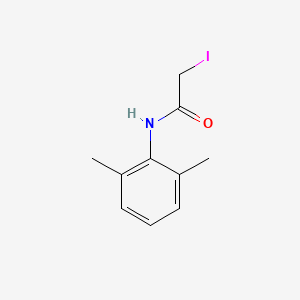


![5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14663528.png)
